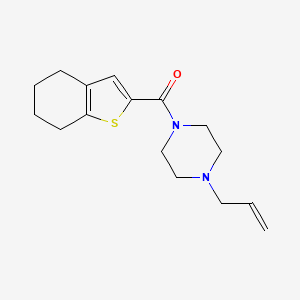
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has shown potential in scientific research.
Mechanism of Action
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is believed to exert its anti-tumor effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have a high binding affinity for CK2, and its inhibitory effects on CK2 activity have been demonstrated in vitro and in vivo. N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its good pharmacokinetic properties. However, N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide derivatives with improved potency and selectivity for CK2. Another area of interest is the investigation of N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide and its potential toxicity.
Synthesis Methods
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized using a multistep process that involves the reaction of 2,4-difluorobenzylamine with 4-methylbenzaldehyde to produce 2,4-difluoro-4'-methylbenzylideneaniline. This intermediate is then reacted with 3-methylpiperazinecarboxylic acid to produce N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity in preclinical studies, and its ability to inhibit the growth of cancer cells has been attributed to its ability to induce cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-13-3-6-16(7-4-13)24-10-9-23(12-14(24)2)19(25)22-18-8-5-15(20)11-17(18)21/h3-8,11,14H,9-10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUYWZTOTZVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B5316359.png)
![5-{[3-(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5316360.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5316362.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5316370.png)
![3-acetyl-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5316389.png)
![2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5316395.png)
![N-(5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316411.png)
![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5316417.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)